Cas no 492461-79-7 (4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid)

4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is a protected pyrrolidine derivative featuring both an amino and a carboxylic acid functional group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The tert-butoxycarbonyl (Boc) group provides stability under basic conditions while allowing selective deprotection under acidic conditions, facilitating controlled modifications. Its rigid pyrrolidine scaffold enhances stereochemical control in peptide and heterocycle synthesis. The compound’s bifunctional nature enables its use in constructing complex molecular architectures, particularly in drug discovery and chiral auxiliaries. High purity and well-defined reactivity further underscore its utility in precision chemical transformations.
4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid structure
492461-79-7 structure
Product Name:4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
CAS No:492461-79-7
MF:C10H18N2O4
MW:230.260922908783
CID:1026114
PubChem ID:503252
Update Time:2025-11-02

4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
    • 4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
    • 4-Amino-pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester
    • 1,3-Pyrrolidinedicarboxylic acid, 4-amino-, 1-(1,1-dimethylethyl) ester
    • AC1L9WYL
    • AK-74254
    • ANW-68679
    • MolPort-022-432-403
    • SureCN1614442
    • trans-4-Amino-1-Boc-pyrrolidine-3-carboxylicacid
    • AKOS016006021
    • SCHEMBL1614442
    • MFCD17010231
    • MFCD09907956
    • TRANS-4-AMINO-1-(TERT-BUTOXYCARBONYL)PYRROLIDINE-3-CARBOXYLIC ACID
    • (3S,4R)-4-amino-1-tert-butoxycarbonyl-pyrrolidine-3-carboxylic acid
    • 4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylicacid
    • (3R,4S)-4-Amino-1-Boc-pyrrolidine-3-carboxylic Acid
    • DTXSID70333413
    • A13875
    • MB69516
    • CS-0272798
    • 492461-79-7
    • 4-amino-1-tert-butoxycarbonyl-pyrrolidine-3-carboxylic acid
    • 1021428-21-6
    • AB32257
    • EN300-746283
    • SY245240
    • DB-349041
    • 4-amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid
    • G81703
    • MDL: MFCD09907956
    • Inchi: 1S/C10H18N2O4/c1-10(2,3)16-9(15)12-4-6(8(13)14)7(11)5-12/h6-7H,4-5,11H2,1-3H3,(H,13,14)
    • InChI Key: OSQJCAMJAGJCSX-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CC(C(C(=O)O)C1)N)=O

Computed Properties

  • Exact Mass: 230.12665706g/mol
  • Monoisotopic Mass: 230.12665706g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.2
  • Topological Polar Surface Area: 92.9Ų

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Additional information on 4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (CAS No. 492461-79-7: A Versatile Building Block in Modern Medicinal Chemistry

4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (CAS No. 492461-79-7) is a synthetically significant compound that has garnered increasing attention in the field of medicinal chemistry due to its unique structural features and broad utility as a synthetic intermediate. This compound belongs to the class of pyrrolidinone derivatives, which are well-known for their ability to mimic the conformational flexibility of natural amino acids. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and the carboxylic acid functionality at the 3-position of the pyrrolidine ring create a molecular framework that is highly compatible with a wide range of chemical transformations, making it an ideal candidate for the development of bioactive molecules.

Recent advances in peptide chemistry and small-molecule drug discovery have highlighted the importance of protected amino acid derivatives in the synthesis of complex organic molecules. 4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid has emerged as a key intermediate in the construction of peptidomimetic compounds, which are designed to mimic the structural and functional properties of peptides while offering improved stability and bioavailability. A 2023 study published in Journal of Medicinal Chemistry demonstrated the use of this compound in the synthesis of a novel class of antitumor agents that exhibited enhanced selectivity for protease targets involved in cancer progression.

The 3-carboxylic acid group in 4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid provides a versatile handle for further functionalization, enabling the incorporation of diverse bioactive moieties. This property has been exploited in the development of prodrugs and targeted drug delivery systems. For example, a 2024 research team at the Max Planck Institute for Molecular Physiology utilized this compound as a building block to synthesize a lipid-based drug conjugate that showed improved cellular uptake efficiency in hepatocellular carcinoma models. The Boc protecting group ensures that the amino functionality remains intact during early stages of synthesis, allowing for precise control over the reaction conditions.

From a structural biology perspective, the pyrrolidine ring in 4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid adopts a chair-like conformation that closely resembles the transition state of certain enzymatic reactions. This structural similarity has led to its application in the design of enzyme inhibitors targeting metalloproteases and serine proteases. A 2023 Structure journal article highlighted the use of this compound in the development of a non-peptidic inhibitor of matrix metalloproteinase-9 (MMP-9), which is implicated in inflammatory diseases and tumor metastasis. The carboxylic acid group was found to form critical hydrogen bonds with the active site residues of the enzyme, enhancing binding affinity and selectivity.

The synthetic accessibility of 4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is another factor contributing to its widespread use in organic synthesis. The compound can be readily prepared via Michael addition of tert-butoxycarbonylaminoacetic acid to α,β-unsaturated ketones, followed by ring closure under acidic conditions. This synthetic route allows for the efficient production of gram-scale quantities, which is essential for preclinical drug development and process optimization. A 2024 Organic Process Research & Development paper reported a one-pot synthesis method that reduced the number of purification steps and improved yield by 25% compared to traditional approaches.

In the context of drug discovery, 4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid has also been employed in the development of selective kinase inhibitors. A 2023 Nature Chemical Biology study demonstrated that the compound could be modified to introduce aryl substituents at the 3-carboxylic acid position, resulting in potent inhibitors of tyrosine kinase receptors involved in cell proliferation and angiogenesis. The flexible pyrrolidine ring allowed for optimal fitting into the binding pockets of these targets, while the Boc group ensured stability during in vitro and in vivo testing.

The biocompatibility of 4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid has also been explored in biomedical applications. A 2024 Biomaterials paper described the use of this compound in the synthesis of hydrogel networks with controlled degradation rates for tissue engineering. The carboxylic acid groups were functionalized with crosslinking agents, enabling the formation of three-dimensional scaffolds that supported cell adhesion and differentiation. The Boc protecting group was selectively removed in the final stages of scaffold fabrication, allowing for precise control over the surface chemistry and mechanical properties of the material.

Looking ahead, the versatility of 4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (CAS No. 492461-79-7) is expected to continue driving innovation in medicinal chemistry and materials science. Ongoing research is focused on optimizing synthetic methods for large-scale production and exploring novel applications in nanomedicine and regenerative medicine. As the field of drug discovery becomes increasingly interdisciplinary, this compound is poised to remain a cornerstone in the development of next-generation therapeutics.

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